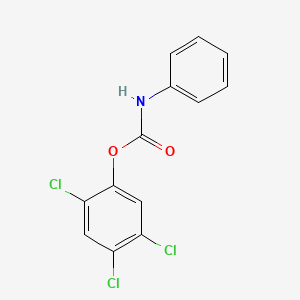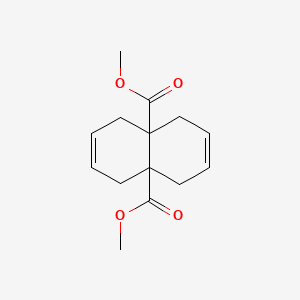
Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate is an organic compound with the molecular formula C14H18O4 It is a derivative of naphthalene, characterized by the presence of two ester groups and a partially hydrogenated naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate typically involves the hydrogenation of naphthalene derivatives followed by esterification. One common method includes the catalytic hydrogenation of 1,4,5,8-naphthalene tetracarboxylic dianhydride in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting tetrahydronaphthalene derivative is then esterified using methanol and an acid catalyst like sulfuric acid to yield the dimethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated control of reaction parameters are common in industrial settings to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or anhydrides.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts under hydrogen gas.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols under appropriate conditions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors. The partially hydrogenated naphthalene ring system can participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 1,4-dihydro-4a,8a-naphthalenedicarboxylate
- Dimethyl 1,4,4a,5,8,8a-hexahydro-4a,8a-naphthalenedicarboxylate
- Dimethyl 4a,8a-naphthalenedicarboxylate
Eigenschaften
CAS-Nummer |
3846-07-9 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-17-11(15)13-7-3-5-9-14(13,12(16)18-2)10-6-4-8-13/h3-6H,7-10H2,1-2H3 |
InChI-Schlüssel |
FGWPFPADKFVDRT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC=CCC1(CC=CC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


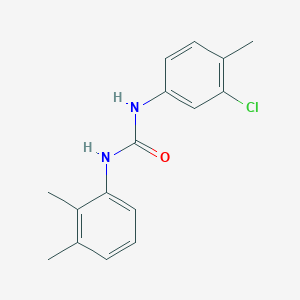

![1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene](/img/structure/B15074874.png)


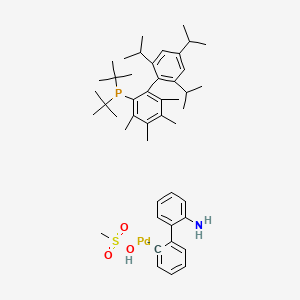

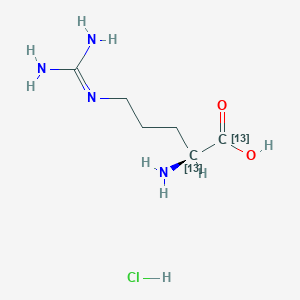
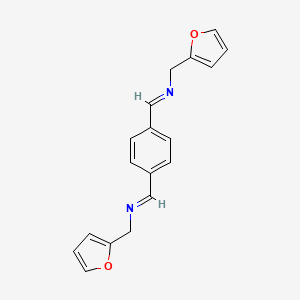
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
![N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)

